molecular formula C10H13F2NO3 B2753524 Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate CAS No. 1788873-47-1

Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate

Cat. No.: B2753524
CAS No.: 1788873-47-1
M. Wt: 233.215
InChI Key: PAWRQMQKGJWPAP-UHFFFAOYSA-N
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Description

Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolizine ring system with difluoro and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolizine Ring: The initial step involves the cyclization of a suitable precursor, such as a difluorinated ketone, with an appropriate amine under acidic or basic conditions to form the pyrrolizine ring.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Various oxidized derivatives depending on the extent of oxidation

    Reduction: Hydroxylated derivatives

    Substitution: Substituted pyrrolizine derivatives with different functional groups replacing the fluorine atoms

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand the interaction of fluorinated organic molecules with biological systems.

Mechanism of Action

The mechanism by which Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with target proteins. The oxo group can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester

Uniqueness

Ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate is unique due to its specific combination of a pyrrolizine ring with difluoro and oxo functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features can lead to different reactivity and interaction profiles compared to similar compounds, offering unique advantages in specific contexts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO3/c1-2-16-8(15)9-4-3-7(14)13(9)6-10(11,12)5-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWRQMQKGJWPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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